

# HPLC-UV method for Erythrinin G purity assessment

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## Compound of Interest

Compound Name: Erythrinin G

Cat. No.: B586755

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An HPLC-UV method is a robust and widely used technique for the purity assessment of various compounds, including natural products like flavonoids and alkaloids.[1][2][3][4] This application note details a reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with an ultraviolet (UV) detector for the determination of the purity of Erythrinine G, a flavonoid isolated from plants of the Erythrina genus.[5]

The principle of this method is based on the separation of Erythrinine G from its potential impurities on a nonpolar stationary phase (C18 column) with a polar mobile phase.[4][6] The separation is achieved based on the differential partitioning of the analyte and impurities between the two phases. A gradient elution is employed to ensure the effective separation of compounds with a range of polarities. Post-separation, the column eluent passes through a UV detector, and the absorbance is measured at a specific wavelength where Erythrinine G exhibits significant absorption, allowing for its quantification and purity assessment.

## Experimental Protocol

This section provides a detailed protocol for the purity assessment of Erythrinine G using an HPLC-UV system.

## Apparatus and Materials

- Instrumentation:

- HPLC system equipped with a gradient pump, autosampler, column oven, and UV/Vis or Photodiode Array (PDA) detector.
- Analytical balance (0.01 mg readability).
- pH meter.
- Ultrasonic bath.
- Vortex mixer.
- Syringe filters (0.22  $\mu\text{m}$  or 0.45  $\mu\text{m}$ , PTFE or nylon).
- Reagents and Chemicals:
  - Erythrinine G reference standard (purity  $\geq 98\%$ ).
  - Acetonitrile (HPLC grade).
  - Methanol (HPLC grade).
  - Water (HPLC grade or Milli-Q).
  - Formic acid (ACS grade,  $\geq 98\%$ ).<sup>[1]</sup>
- Chromatographic Column:
  - A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5  $\mu\text{m}$  particle size) is recommended for the separation of flavonoids.<sup>[2][7]</sup>

## Preparation of Solutions

- Mobile Phase A: 0.1% (v/v) Formic acid in Water.
  - Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water.
  - Degas the solution for at least 15 minutes using an ultrasonic bath or an online degasser.
- Mobile Phase B: 0.1% (v/v) Formic acid in Acetonitrile.

- Add 1.0 mL of formic acid to 1000 mL of HPLC-grade acetonitrile.
- Degas the solution similarly to Mobile Phase A.
- Sample Diluent: Acetonitrile:Water (50:50, v/v).
- Standard Stock Solution (1000 µg/mL):
  - Accurately weigh approximately 10 mg of Erythrine G reference standard into a 10 mL volumetric flask.
  - Dissolve and dilute to volume with the sample diluent. Mix thoroughly.
- Working Standard Solutions:
  - Prepare a series of working standard solutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the sample diluent. These will be used to establish the calibration curve.
- Sample Solution (for purity assessment):
  - Accurately weigh approximately 1 mg of the Erythrine G sample to be tested into a 10 mL volumetric flask.
  - Dissolve and dilute to volume with the sample diluent to achieve a nominal concentration of 100 µg/mL.
  - Filter the solution through a 0.22 µm syringe filter into an HPLC vial before injection.

## Chromatographic Conditions

The following HPLC conditions are recommended as a starting point. Method optimization may be required.

| Parameter          | Recommended Condition  |
|--------------------|--|
| Column             | C18 Reverse-Phase (250 mm x 4.6 mm, 5 µm)  |
| Mobile Phase       | A: 0.1% Formic Acid in Water<br>B: 0.1% Formic Acid in Acetonitrile  |
| Gradient Elution   | Time (min)   |
| Flow Rate          | 1.0 mL/min   |
| Column Temperature | 30 °C  |
| Injection Volume   | 10 µL  |
| Detection          | UV at 260 nm (Note: It is highly recommended to use a PDA detector to determine the $\lambda_{\text{max}}$ of Erythrinine G and set the detection wavelength accordingly for optimal sensitivity). Flavonoids typically show strong absorbance between 240-400 nm. |
| Run Time           | 35 minutes   |

## Data Analysis and Purity Calculation

- **System Suitability:** Inject the 50 µg/mL working standard solution five times. The relative standard deviation (RSD) for the peak area and retention time should be less than 2.0%.
- **Calibration Curve:** Inject the working standard solutions in ascending order of concentration. Plot a graph of the peak area versus the concentration and perform a linear regression analysis. The correlation coefficient ( $r^2$ ) should be  $\geq 0.999$ .
- **Purity Assessment:** Inject the prepared sample solution. Identify the peak corresponding to Erythrinine G based on the retention time from the standard injection.
- **Calculation:** The purity of the sample is calculated using the area normalization method.

$$\text{Purity (\%)} = (\text{Area of Erythrinine G Peak} / \text{Total Area of All Peaks}) \times 100$$

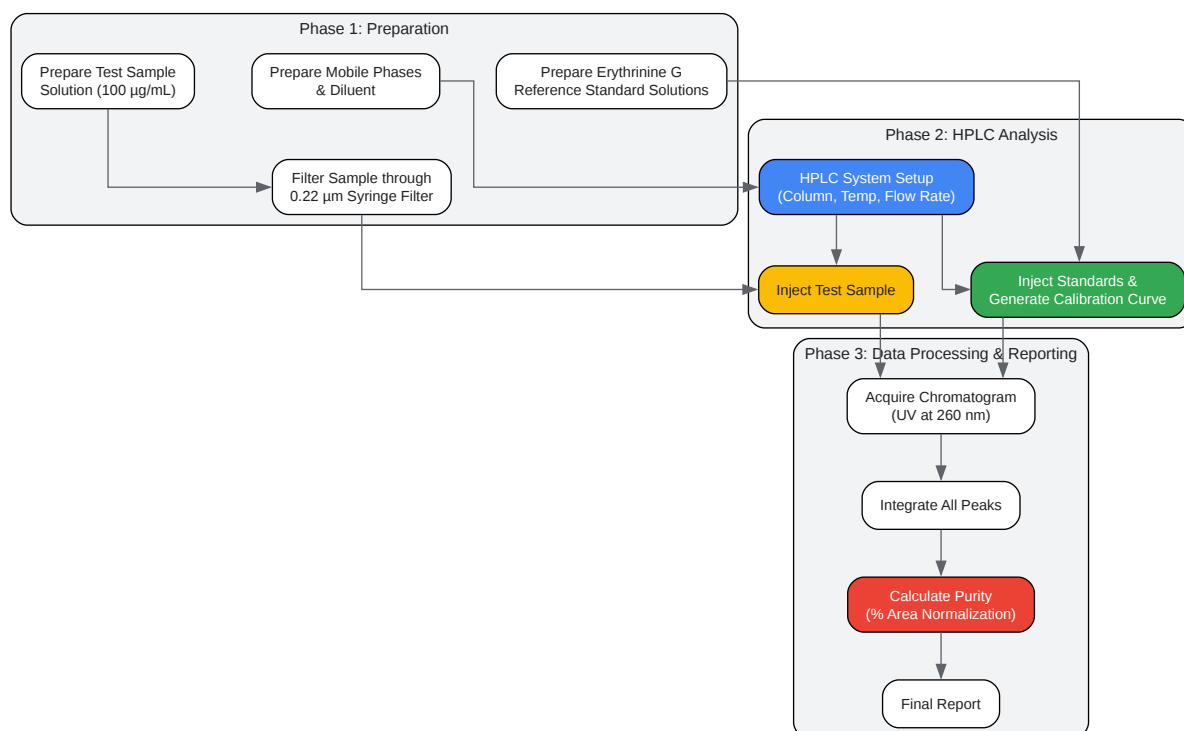
## Method Validation Summary

The developed method should be validated according to ICH guidelines. The following table summarizes typical acceptance criteria for method validation parameters, which should be established experimentally for Erythrinine G. The values presented are illustrative based on similar validated methods for flavonoids.[1][7]

| Validation Parameter        | Measurement   | Acceptance Criteria (Illustrative)             |
|-----------------------------|---|--|
| Linearity                   | Calibration curve from 1-100 µg/mL                          | Correlation Coefficient ( $r^2$ ) $\geq$ 0.999 |
| Precision (RSD%)            | Repeatability (Intra-day)Intermediate Precision (Inter-day) | $RSD \leq 2.0\%$ $RSD \leq 3.0\%$              |
| Accuracy (%)                | Spike-recovery at three concentration levels                | 95% - 105%                                     |
| Limit of Detection (LOD)    | Signal-to-Noise Ratio (S/N) of 3:1                          | $\sim 0.2$ µg/mL                               |
| Limit of Quantitation (LOQ) | Signal-to-Noise Ratio (S/N) of 10:1                         | $\sim 0.7$ µg/mL                               |
| Specificity                 | Peak Purity (using PDA detector)                            | No co-eluting peaks                            |

## Workflow Diagram

The following diagram illustrates the complete workflow for the HPLC-UV purity assessment of Erythrinine G.



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Workflow for Erythrinine G Purity Assessment by HPLC-UV.

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## References

- 1. mdpi.com [mdpi.com]
- 2. phcog.com [phcog.com]
- 3. Modern Chromatographic Methods for Determination Flavonoids | Al-Nahrain Journal of Science [anjs.edu.iq]
- 4. microbenotes.com [microbenotes.com]
- 5. Erythrinin G CAS#: 1616592-61-0 [m.chemicalbook.com]
- 6. Reversed-Phase Chromatography Overview - Creative Proteomics [creative-proteomics.com]
- 7. scielo.br [scielo.br]
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